Levomethadyl acetate hydrochloride

Description

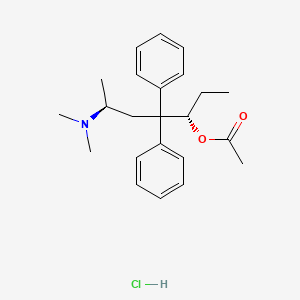

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

[(3S,6S)-6-(dimethylamino)-4,4-diphenylheptan-3-yl] acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31NO2.ClH/c1-6-22(26-19(3)25)23(17-18(2)24(4)5,20-13-9-7-10-14-20)21-15-11-8-12-16-21;/h7-16,18,22H,6,17H2,1-5H3;1H/t18-,22-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXBPQRGCVJOTNT-COBSGTNCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C(C[C@H](C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7020500 | |

| Record name | Levomethadyl acetate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43033-72-3 | |

| Record name | Levomethadyl acetate hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43033-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levomethadyl acetate hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043033723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levomethadyl acetate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Heptanol, 6-(dimethylamino)-4,4-diphenyl-, acetate (ester), hydrochloride, (3S,6S)-(-)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEVOMETHADYL ACETATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B54CW5KG52 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Pharmacodynamics of Levomethadyl Acetate Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levomethadyl acetate (B1210297) hydrochloride (LAAM), a synthetic opioid agonist, has a complex pharmacodynamic profile primarily characterized by its action at the µ-opioid receptor and the significant contribution of its active metabolites. This technical guide provides an in-depth overview of the pharmacodynamics of LAAM and its primary active metabolites, nor-LAAM and dinor-LAAM. It includes a summary of their receptor binding affinities, functional activities, and effects on cardiac ion channels. Detailed experimental protocols for key pharmacodynamic assays are provided, along with visualizations of relevant biological pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

Levomethadyl acetate hydrochloride, commonly known as LAAM, is a long-acting synthetic opioid that has been used for the management of opioid dependence.[1] Its clinical effects are attributed not only to the parent compound but also to its two major active metabolites, nor-levomethadyl acetate (nor-LAAM) and dinor-levomethadyl acetate (dinor-LAAM).[2] These metabolites are notably more potent than LAAM itself, contributing significantly to the drug's extended duration of action.[2] The pharmacodynamic actions of LAAM and its metabolites are primarily mediated through their interaction with opioid receptors, particularly the µ-opioid receptor.[3] However, concerns regarding cardiac safety, specifically QT interval prolongation, have been a significant factor in its clinical use. This guide delves into the core pharmacodynamic principles of LAAM, presenting quantitative data, detailed experimental methodologies, and visual representations of key processes.

Mechanism of Action

LAAM and its active metabolites exert their effects by acting as agonists at opioid receptors, which are G-protein coupled receptors (GPCRs). The primary target for their therapeutic and analgesic effects is the µ-opioid receptor.[3]

Opioid Receptor Activation and Signaling

Activation of the µ-opioid receptor by LAAM, nor-LAAM, or dinor-LAAM initiates a cascade of intracellular events. This process begins with the binding of the agonist to the receptor, leading to a conformational change that facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the associated inhibitory G-protein (Gi/o). The activated G-protein then dissociates into its α and βγ subunits, which subsequently modulate downstream effector systems.

The primary signaling pathway involves the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP). Additionally, the βγ subunits can directly interact with and modulate the activity of ion channels, leading to the inhibition of voltage-gated calcium channels (VGCCs) and the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels. These actions collectively lead to a reduction in neuronal excitability and the inhibition of neurotransmitter release, which underlies the analgesic and other central nervous system effects of these compounds.

Quantitative Pharmacodynamic Data

The following tables summarize the available quantitative data for the in vitro and in vivo pharmacodynamics of LAAM and its metabolites.

Opioid Receptor Binding Affinity and Potency

| Compound | Receptor | Kᵢ (nM) | IC₅₀ (nM) | Reference(s) |

| LAAM | µ-Opioid | 740 | 100,000 | [2] |

| δ-Opioid | Data not available | Data not available | ||

| κ-Opioid | Data not available | Data not available | ||

| nor-LAAM | µ-Opioid | 5.6 | 1.2 | [2] |

| δ-Opioid | Data not available | Data not available | ||

| κ-Opioid | Data not available | Data not available | ||

| dinor-LAAM | µ-Opioid | Data not available | Data not available | |

| δ-Opioid | Data not available | Data not available | ||

| κ-Opioid | Data not available | Data not available |

In Vivo Analgesic Potency

| Compound | Assay | ED₅₀ (mg/kg) | Route of Administration | Animal Model | Reference(s) |

| LAAM | Hot Plate / Tail Flick | Data not available | Data not available | Data not available | |

| nor-LAAM | Hot Plate / Tail Flick | Data not available | Data not available | Data not available | |

| dinor-LAAM | Hot Plate / Tail Flick | Data not available | Data not available | Data not available |

Cardiac Ion Channel (hERG) Inhibition

| Compound | IC₅₀ (µM) | Reference(s) |

| LAAM | 3 | [2] |

| nor-LAAM | 12 | [2] |

| dinor-LAAM | Data not available |

Metabolic Pathway

LAAM undergoes sequential N-demethylation in the liver, primarily mediated by the cytochrome P450 enzyme CYP3A4, to form its two major active metabolites, nor-LAAM and dinor-LAAM. This metabolic conversion is crucial to the overall pharmacodynamic profile and long duration of action of LAAM.

Experimental Protocols

Opioid Receptor Binding Assay (Competitive Radioligand Binding)

This protocol outlines a general method for determining the binding affinity (Kᵢ) of a test compound for a specific opioid receptor subtype.

Objective: To determine the Kᵢ of a test compound (e.g., LAAM, nor-LAAM, dinor-LAAM) for the µ-opioid receptor.

Materials:

-

Receptor Source: Cell membranes from a stable cell line recombinantly expressing the human µ-opioid receptor.

-

Radioligand: A selective µ-opioid receptor agonist or antagonist with high specific activity (e.g., [³H]-DAMGO).

-

Test Compounds: LAAM, nor-LAAM, dinor-LAAM.

-

Non-specific Binding Control: A high concentration of a non-selective opioid antagonist (e.g., naloxone).

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: A cell harvester with glass fiber filters.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a predetermined protein concentration.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Assay buffer, radioligand, and membrane suspension.

-

Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and membrane suspension.

-

Competitive Binding: Assay buffer, radioligand, varying concentrations of the test compound, and membrane suspension.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

In Vivo Analgesic Activity Assessment (Hot-Plate Test)

This protocol describes a common method for evaluating the central analgesic effects of a compound in an animal model.

Objective: To determine the analgesic potency (ED₅₀) of a test compound.

Materials:

-

Animals: Typically mice or rats.

-

Apparatus: A hot-plate apparatus with a controlled surface temperature.

-

Test Compound: The compound to be tested, dissolved in a suitable vehicle.

-

Vehicle Control: The solvent used to dissolve the test compound.

-

Positive Control: A known analgesic (e.g., morphine).

Procedure:

-

Acclimation: Acclimate the animals to the testing room and handling procedures.

-

Baseline Latency: Determine the baseline reaction time for each animal by placing it on the hot plate and measuring the time until a nociceptive response (e.g., paw licking, jumping) is observed. A cut-off time is set to prevent tissue damage.

-

Drug Administration: Administer the test compound, vehicle, or positive control to different groups of animals via a specified route (e.g., intraperitoneal, subcutaneous, oral).

-

Post-treatment Latency: At predetermined time points after drug administration, place each animal back on the hot plate and measure the reaction latency.

-

Data Collection: Record the reaction latencies at each time point.

Data Analysis:

-

Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

-

Generate dose-response curves by plotting the %MPE against the logarithm of the drug dose.

-

Determine the ED₅₀ (the dose that produces 50% of the maximum possible effect) from the dose-response curve.

hERG Potassium Channel Inhibition Assay (Whole-Cell Patch-Clamp)

This protocol details the "gold standard" method for assessing a compound's potential to block the hERG potassium channel, a key indicator of proarrhythmic risk.

Objective: To determine the IC₅₀ of a test compound for the hERG channel.

Materials:

-

Cells: A stable cell line expressing the human hERG channel (e.g., HEK293 cells).

-

Patch-Clamp Rig: An amplifier, micromanipulator, and data acquisition system.

-

Pipettes: Glass microelectrodes.

-

Solutions: Extracellular and intracellular solutions with appropriate ionic compositions.

-

Test Compound: The compound to be tested, dissolved in the extracellular solution.

Procedure:

-

Cell Preparation: Culture the hERG-expressing cells and prepare them for patch-clamping.

-

Pipette Preparation: Fabricate glass micropipettes and fill them with the intracellular solution.

-

Giga-seal Formation: Approach a cell with the micropipette and form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Rupture the cell membrane under the pipette tip to achieve the whole-cell patch-clamp configuration, allowing electrical access to the cell's interior.

-

Voltage-Clamp Protocol: Apply a specific voltage-clamp protocol to the cell to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current, which is characteristic of hERG.

-

Compound Application: Perfuse the cell with the extracellular solution containing the test compound at various concentrations.

-

Current Recording: Record the hERG currents before and after the application of the test compound at each concentration.

Data Analysis:

-

Measure the amplitude of the hERG tail current in the absence and presence of the test compound.

-

Calculate the percentage of current inhibition for each concentration.

-

Plot the percentage of inhibition against the logarithm of the compound concentration to generate a concentration-response curve.

-

Determine the IC₅₀ value from the curve using a suitable fitting equation (e.g., the Hill equation).

Conclusion

The pharmacodynamics of this compound are complex, defined by its action as a µ-opioid receptor agonist and the substantially greater potency of its active metabolites, nor-LAAM and dinor-LAAM. This prolonged and potent µ-opioid agonism underlies its therapeutic efficacy in opioid dependence. However, the inhibition of the hERG potassium channel by LAAM and its metabolites, a key factor in its potential for cardiac toxicity, necessitates careful consideration in any drug development context. The data and protocols presented in this guide provide a foundational resource for researchers and scientists working to understand the intricate pharmacodynamic profile of LAAM and to develop safer opioid-based therapeutics. Further research to fully quantify the pharmacodynamic parameters of dinor-LAAM at all opioid receptor subtypes and the hERG channel is warranted for a complete understanding of this compound's activity.

References

- 1. Relative potency of levo-alpha-acetylmethadol and methadone in humans under acute dosing conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nor-LAAM loaded PLGA Microparticles for Treating Opioid Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of Selective and Mixed-Action Kappa and Delta Opioid Receptor Agonists on Pain-Related Behavioral Depression in Mice | MDPI [mdpi.com]

An In-Depth Technical Guide to the Mu-Opioid Receptor Binding Affinity of Levomethadyl Acetate

This technical guide provides a comprehensive overview of the mu-opioid receptor binding affinity of Levomethadyl acetate (B1210297) (LAAM) and its active metabolites. It is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations of key biological pathways.

Core Concepts: Levomethadyl Acetate and the Mu-Opioid Receptor

Levomethadyl acetate (LAAM) is a synthetic opioid agonist with a long duration of action, primarily due to its active metabolites. It exerts its pharmacological effects, including analgesia, through interaction with opioid receptors, most notably the mu-opioid receptor (MOR). The mu-opioid receptor is a G-protein coupled receptor (GPCR) that plays a central role in mediating the effects of opioids. The binding affinity of a compound to the MOR is a critical determinant of its potency and pharmacological profile.

LAAM itself is considered a prodrug, as it is metabolized in the body to more potent and longer-acting compounds: nor-LAAM (levo-alpha-acetyl-N-normethadol) and dinor-LAAM (levo-alpha-acetyl-N,N-dinormethadol). This metabolic activation is a key aspect of LAAM's clinical characteristics. The primary enzyme responsible for the sequential N-demethylation of LAAM is cytochrome P450 3A4 (CYP3A4).

Data Presentation: Mu-Opioid Receptor Binding Affinity

The following table summarizes the quantitative data on the mu-opioid receptor binding affinity of Levomethadyl acetate and its primary metabolite, nor-LAAM. Binding affinity is typically expressed in terms of the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher binding affinity.

| Compound | Binding Affinity (Ki) | Potency (IC50) | Reference |

| Levomethadyl acetate (LAAM) | 740 nM | 100,000 nM | |

| nor-LAAM | 5.6 nM | 1.2 nM | |

| dinor-LAAM | Not explicitly quantified in cited literature, but noted to be a potent metabolite. | Not explicitly quantified in cited literature. |

Note: The significant difference in binding affinity between LAAM and nor-LAAM underscores the importance of metabolism in the pharmacological activity of LAAM. nor-LAAM exhibits a substantially higher affinity for the mu-opioid receptor.

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinity for the mu-opioid receptor is commonly achieved through a competitive radioligand binding assay. This technique measures the ability of an unlabeled compound (the "competitor," e.g., LAAM or its metabolites) to displace a radiolabeled ligand that has a known high affinity for the receptor.

Objective: To determine the binding affinity (Ki) of a test compound for the human mu-opioid receptor.

Materials:

-

Receptor Source: Cell membrane preparations from cell lines stably expressing the recombinant human mu-opioid receptor (e.g., CHO or HEK293 cells).

-

Radioligand: A high-affinity, mu-opioid receptor-selective radioligand, such as [³H]-DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin).

-

Test Compounds: Levomethadyl acetate, nor-LAAM, dinor-LAAM.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled opioid agonist or antagonist (e.g., naloxone) to determine the amount of radioligand that binds to non-receptor components.

-

Incubation Buffer: Typically a Tris-HCl buffer with physiological pH and salt concentrations.

-

Filtration Apparatus: A cell harvester with glass fiber filters to separate bound from unbound radioligand.

-

Scintillation Counter: To measure the radioactivity on the filters.

Procedure:

-

Membrane Preparation: Thaw the cell membrane preparations on ice.

-

Assay Setup: In a 96-well plate, add the following components in order:

-

Incubation buffer.

-

A range of concentrations of the test compound (e.g., LAAM).

-

A fixed concentration of the radioligand (e.g., [³H]-DAMGO).

-

For total binding wells, add buffer instead of the test compound.

-

For non-specific binding wells, add a high concentration of the non-labeled control (e.g., naloxone).

-

The cell membrane preparation.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Harvesting: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the membrane-bound radioligand from the unbound radioligand in the solution.

-

Washing: Wash the filters with ice-cold incubation buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a sigmoidal dose-response curve.

-

Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Mandatory Visualizations

Mu-Opioid Receptor Signaling Pathway

The binding of an agonist, such as the active metabolites of LAAM, to the mu-opioid receptor initiates an intracellular signaling cascade. As a G-protein coupled receptor, the MOR primarily couples to inhibitory G-proteins (Gi/o).

Caption: Mu-opioid receptor signaling cascade upon agonist binding.

Experimental Workflow for Radioligand Binding Assay

The following diagram outlines the key steps in a competitive radioligand binding assay to determine the binding affinity of a test compound.

Caption: Workflow for a competitive radioligand binding assay.

Metabolic Pathway of Levomethadyl Acetate

LAAM is sequentially N-demethylated by CYP3A4 to its active metabolites, nor-LAAM and dinor-LAAM.

Caption: Metabolic conversion of LAAM to its active metabolites.

The Structure-Activity Relationship of Levomethadyl Acetate Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of levomethadyl acetate (B1210297) hydrochloride (LAAM), a synthetic opioid agonist. We will explore its chemical properties, metabolic activation, and interaction with opioid receptors, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Introduction: Understanding LAAM

Levomethadyl acetate hydrochloride, chemically known as levo-alpha-6-dimethylamino-4,4-diphenyl-3-heptyl acetate hydrochloride, is a synthetic opioid agonist with a structural similarity to methadone.[1][2] Historically used in the management of opioid dependence, LAAM's unique pharmacological profile is characterized by a slow onset and a long duration of action, allowing for less frequent dosing compared to other treatments like methadone.[3]

The key to LAAM's extended action lies in its metabolic transformation. It is a prodrug that is metabolized in the liver by the cytochrome P450 isoform CYP3A4 into two active metabolites: nor-LAAM (nor-levomethadyl acetate) and dinor-LAAM (dinor-levomethadyl acetate).[2][4] These N-demethylated metabolites are themselves potent opioid agonists and are central to the drug's therapeutic effects.[2][3] A thorough understanding of the SAR of LAAM and its metabolites is crucial for the development of new analgesics and addiction therapies with improved efficacy and safety profiles.

Chemical Structure and Metabolism

The pharmacological activity of LAAM is intrinsically linked to its chemical structure and subsequent metabolic conversion.

Chemical Structure: LAAM is the levo-isomer of alpha-acetylmethadol.[2] Its structure consists of a diphenylheptane backbone, a tertiary amine (dimethylamino group), and an acetate ester.

Metabolic Pathway: The primary metabolic pathway for LAAM is sequential N-demethylation, which occurs via the CYP3A4 enzyme.[4]

-

LAAM to nor-LAAM: The first step is the removal of one methyl group from the dimethylamino moiety to form nor-LAAM.

-

nor-LAAM to dinor-LAAM: The second step involves the removal of the remaining methyl group to form dinor-LAAM.

This metabolic cascade is critical, as the resulting metabolites are more potent at the mu-opioid receptor than the parent compound.[2][3]

Figure 1. Metabolic Pathway of Levomethadyl Acetate (LAAM).

Core Structure-Activity Relationships

The interaction of LAAM and its metabolites with opioid receptors is governed by several key structural features.

-

The Amino Group and N-Demethylation: The sequential demethylation of the tertiary amine is the most significant aspect of LAAM's SAR. The transition from a tertiary amine (LAAM) to a secondary amine (nor-LAAM) and then to a primary amine (dinor-LAAM) dramatically increases the affinity and potency at the mu-opioid receptor. This biotransformation is responsible for the sustained clinical activity of LAAM.

-

Stereochemistry: LAAM is the levo-isomer. The stereochemistry of the molecule is critical for its interaction with the chiral environment of the opioid receptor binding pocket. The dextro-isomer, while also active, exhibits a different pharmacological profile, being more potent but also more toxic and having a shorter duration of action.

-

The Acetate Ester: The acetate group at the C3 position contributes to the prodrug nature of LAAM. While deacetylation can occur, N-demethylation is the primary and more functionally significant metabolic pathway.

-

Diphenylheptane Backbone: This core structure, also present in methadone, is essential for anchoring the molecule within the opioid receptor. The two phenyl rings are crucial for the high-affinity binding to the receptor.

Quantitative Analysis of Receptor Binding and Functional Potency

Table 1: Opioid Receptor Binding Affinities (Ki, nM)

| Compound | Mu (μ) Receptor | Delta (δ) Receptor | Kappa (κ) Receptor |

| LAAM | 740[5] | Low Affinity | Low Affinity |

| nor-LAAM | 5.6[5] | Data not available | Data not available |

| dinor-LAAM | High Affinity | Data not available | Data not available |

Lower Ki values indicate higher binding affinity.

Table 2: Functional Potency at the Mu-Opioid Receptor (IC50, nM)

| Compound | Mu (μ) Receptor IC50 (nM) |

| LAAM | 100,000[5] |

| nor-LAAM | 1.2[5] |

| dinor-LAAM | Data not available |

IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency.

Mu-Opioid Receptor Signaling Pathway

Upon binding, LAAM and its active metabolites act as agonists at the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR). This initiates a signaling cascade that leads to the drug's analgesic and other opioid effects.

The agonist-bound MOR activates an associated inhibitory G-protein (Gi/o). This leads to the dissociation of the Gα and Gβγ subunits, which then modulate downstream effectors:

-

Gα subunit: Inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Gβγ subunit: Modulates ion channel activity by activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels (VGCCs). The activation of GIRK channels leads to potassium efflux and hyperpolarization of the neuronal membrane, reducing neuronal excitability. The inhibition of VGCCs reduces neurotransmitter release.

Figure 2. Mu-Opioid Receptor G-protein Signaling Pathway.

Experimental Protocols

The quantitative data presented in this guide are typically determined using standardized in vitro assays. Below are detailed methodologies for two key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To determine the Ki of LAAM and its metabolites for opioid receptors.

Principle: This is a competitive binding assay where the test compound's ability to displace a radiolabeled ligand with known high affinity for the receptor is measured.

Methodology:

-

Receptor Source: Cell membranes prepared from cell lines (e.g., CHO or HEK293) stably expressing the recombinant human mu, delta, or kappa opioid receptor.

-

Radioligand: A selective radioligand is used for each receptor type (e.g., [³H]-DAMGO for the mu-opioid receptor).

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

-

Procedure: a. Assay Setup: In a 96-well plate, triplicate wells are set up for:

- Total Binding: Contains assay buffer, radioligand, and cell membranes.

- Non-specific Binding: Contains assay buffer, radioligand, cell membranes, and a high concentration of a non-labeled antagonist (e.g., naloxone) to saturate all specific binding sites.

- Competitive Binding: Contains assay buffer, radioligand, cell membranes, and varying concentrations of the test compound (LAAM, nor-LAAM, or dinor-LAAM). b. Incubation: The plate is incubated (e.g., 60-120 minutes at room temperature) to allow binding to reach equilibrium. c. Filtration: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. d. Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: a. Specific Binding is calculated: Total Binding - Non-specific Binding. b. A competition curve is generated by plotting the percentage of specific binding against the log concentration of the test compound. c. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined using non-linear regression analysis. d. The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 3. Experimental Workflow for Radioligand Binding Assay.

[³⁵S]GTPγS Binding Assay

This is a functional assay used to measure G-protein activation following agonist binding to a GPCR.

Objective: To determine the potency (EC50) and efficacy (Emax) of LAAM and its metabolites as opioid receptor agonists.

Principle: Agonist binding to a GPCR facilitates the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the activated Gα subunit. The accumulation of [³⁵S]GTPγS is measured as an indicator of receptor activation.

Methodology:

-

Receptor Source: Cell membranes expressing the opioid receptor of interest.

-

Reagents:

-

[³⁵S]GTPγS (radiolabeled GTP analog).

-

GDP (to ensure binding is agonist-dependent).

-

Assay Buffer: Typically contains Tris-HCl, MgCl₂, NaCl, and EDTA.

-

-

Procedure: a. Assay Setup: In a 96-well plate, cell membranes are incubated with assay buffer containing GDP and varying concentrations of the agonist (LAAM, nor-LAAM, or dinor-LAAM). b. Initiation: The reaction is initiated by the addition of [³⁵S]GTPγS. c. Incubation: The plate is incubated (e.g., 60 minutes at 30°C) to allow for agonist-stimulated [³⁵S]GTPγS binding. d. Termination and Filtration: The reaction is stopped by rapid filtration through glass fiber filters. e. Quantification: The amount of [³⁵S]GTPγS bound to the membranes on the filters is measured by a scintillation counter.

-

Data Analysis: a. Basal Binding (in the absence of agonist) is subtracted from all values. b. A dose-response curve is generated by plotting the stimulated [³⁵S]GTPγS binding against the log concentration of the agonist. c. EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximum stimulation produced by the agonist) are determined using non-linear regression analysis.

Figure 4. Experimental Workflow for [³⁵S]GTPγS Binding Assay.

Conclusion

The structure-activity relationship of this compound is a compelling example of metabolic activation leading to a unique pharmacological profile. The parent compound, LAAM, acts as a prodrug, with its therapeutic efficacy and long duration of action being primarily attributable to its N-demethylated metabolites, nor-LAAM and dinor-LAAM. The key SAR findings are:

-

N-Demethylation Increases Potency: The sequential removal of methyl groups from the tertiary amine significantly enhances the binding affinity and functional potency at the mu-opioid receptor.

-

Stereoselectivity is Crucial: The levo-isomer is the clinically used form, highlighting the importance of stereochemistry for optimal receptor interaction.

-

Core Scaffold is Essential: The diphenylheptane backbone is a critical pharmacophore for binding to the opioid receptor.

The data clearly indicate that nor-LAAM is substantially more potent at the mu-opioid receptor than LAAM itself. While comprehensive quantitative data for dinor-LAAM and across all opioid receptor subtypes remains elusive in the readily available literature, the established principles of LAAM's SAR underscore the importance of considering metabolic pathways in drug design and development. The methodologies and pathways detailed in this guide provide a framework for the continued investigation of opioid receptor ligands and the development of next-generation therapeutics.

References

- 1. levomethadyl acetate | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Levomethadyl_Acetate [bionity.com]

- 3. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Human Metabolome Database: Showing metabocard for Levomethadyl Acetate (HMDB0015358) [hmdb.ca]

- 5. Nor-LAAM loaded PLGA Microparticles for Treating Opioid Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Levomethadyl Acetate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Levomethadyl acetate (B1210297) hydrochloride, a synthetic opioid agonist. The information presented herein is intended for research and drug development purposes.

Chemical Properties and Physical Data

Levomethadyl acetate hydrochloride, also known as levo-α-acetylmethadol (LAAM), is a long-acting µ-opioid receptor agonist.[1] It is the levorotatory isomer of acetylmethadol.[2] The hydrochloride salt is a white crystalline powder.[3][4]

| Property | Value | References |

| Molecular Formula | C₂₃H₃₁NO₂·HCl | [1] |

| Molecular Weight | 389.96 g/mol | [1] |

| Melting Point | 215 °C | [5] |

| Solubility | Soluble in water (>15 mg/mL), ethanol, and methyl ethyl ketone. | [3][4] |

| Specific Rotation ([α]D²⁵) | -60° (c = 0.2) | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through the acetylation of (3S,6S)-Methadol.

Synthesis Pathway

The primary synthesis route involves the reaction of (3S,6S)-Methadol with acetyl chloride.

Experimental Protocol

Materials:

-

(3S,6S)-Methadol

-

Acetyl chloride

-

Anhydrous ethyl acetate

-

Inert gas (e.g., Argon or Nitrogen)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, addition funnel)

-

Magnetic stirrer and heating mantle

Procedure:

-

In a dry, inert gas-flushed round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve (3S,6S)-Methadol in anhydrous ethyl acetate.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of acetyl chloride, dissolved in anhydrous ethyl acetate, to the cooled solution via the addition funnel with continuous stirring.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Gently heat the mixture to reflux for a period of time to ensure the reaction goes to completion. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture. The product, this compound, may precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash with cold ethyl acetate to remove any unreacted starting materials.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol-ether, to yield a white crystalline solid.[1]

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the key analytical techniques and expected results.

Spectroscopic Analysis

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure. While experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on the structure.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the two phenyl groups, the methine and methylene (B1212753) protons of the heptane (B126788) backbone, the N-dimethyl protons, and the acetyl methyl protons. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, including the carbonyl carbon of the acetate group, the aromatic carbons, and the aliphatic carbons of the heptane chain and N-methyl groups.

3.1.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

-

Prepare a KBr pellet by mixing a small amount of the synthesized this compound with dry potassium bromide powder and pressing it into a thin, transparent disk.

-

Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

Expected Absorption Bands:

-

C=O stretch (ester): A strong absorption band is expected around 1735 cm⁻¹.

-

C-O stretch (ester): A band in the region of 1250-1000 cm⁻¹.

-

Aromatic C-H stretch: Peaks typically appear above 3000 cm⁻¹.

-

Aromatic C=C stretch: Bands in the 1600-1450 cm⁻¹ region.

-

Aliphatic C-H stretch: Absorptions just below 3000 cm⁻¹.

-

N-H⁺ stretch (amine salt): A broad band in the 2700-2250 cm⁻¹ region is characteristic of a hydrochloride salt of an amine.

3.1.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol).

-

Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) source.

-

Acquire the mass spectrum in positive ion mode.

Expected Fragmentation:

-

Molecular Ion Peak [M+H]⁺: For the free base (Levomethadyl acetate), the protonated molecular ion would be observed at m/z 354.3.

-

Major Fragments: Common fragmentation pathways for similar compounds involve cleavage of the C-C bonds adjacent to the nitrogen atom and the loss of the acetate group. An HPLC-MS/MS method for the quantification of Levomethadyl acetate in plasma reports a precursor ion of m/z 354.3 and product ions of m/z 265.2 and 115.1.[3]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of the synthesized compound.

Experimental Protocol:

-

Develop an appropriate HPLC method, typically using a C18 reversed-phase column.

-

Prepare a standard solution of this compound in a suitable mobile phase.

-

Inject the sample and analyze the chromatogram for the presence of impurities.

-

The purity can be calculated based on the relative peak areas.

Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from synthesis to final characterization.

Conclusion

This technical guide outlines the key aspects of the synthesis and characterization of this compound. Adherence to detailed experimental protocols and thorough analytical characterization are paramount to ensure the identity, purity, and quality of the final compound for research and development applications.

References

An In-depth Technical Guide on the Chemical Properties of Levomethadyl Acetate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levomethadyl acetate (B1210297) hydrochloride (LAAM) is a synthetic opioid agonist with a prolonged duration of action, historically used in the management of opioid dependence. This document provides a comprehensive overview of its core chemical and physical properties, methodologies for its analysis, and its fundamental mechanism of action. All quantitative data are presented in structured tables for clarity. Detailed experimental protocols and diagrams of key pathways are included to support research and development activities.

Chemical and Physical Properties

Levomethadyl acetate hydrochloride is a white crystalline powder.[1][2] It is the hydrochloride salt of the levo isomer of alpha-acetylmethadol.[3][4] The compound's prolonged therapeutic effect is largely attributed to its two N-demethylated active metabolites, nor-LAAM and dinor-LAAM.[5]

Identification and Structure

| Identifier | Value |

| IUPAC Name | [(3S,6S)-6-(dimethylamino)-4,4-diphenylheptan-3-yl] acetate;hydrochloride[6] |

| CAS Number | 43033-72-3[3][4] |

| Molecular Formula | C₂₃H₃₂ClNO₂[3][6] |

| Synonyms | LAAM, Levacetylmethadol hydrochloride, Orlaam[2][3][4] |

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. These parameters are critical for formulation development, understanding its pharmacokinetic profile, and designing analytical methods.

| Property | Value | Source(s) |

| Molecular Weight | 390.0 g/mol | [3][6] |

| Melting Point | 215 °C | [7][8][9] |

| Boiling Point | 456 °C at 760 mmHg | [7] |

| Appearance | White crystalline powder | [1][2] |

| Solubility | Water: >15 mg/mLEthanol: SolubleMethyl Ethyl Ketone: SolubleDMSO: Soluble | [1][2][6][10] |

| LogP (Octanol:Water) | 5.45660 | [7] |

| pKa | Not explicitly found in the literature. As a tertiary amine, it is expected to have a pKa in the range of 8.0-9.5. | |

| Optical Rotation | [α]D²⁵ -60° (c = 0.2) | [4][8] |

Experimental Protocols

Detailed methodologies are essential for the replication of experiments and validation of results. This section outlines protocols for the analysis of this compound and the determination of a key physicochemical property.

Quantitative Analysis in Human Plasma by HPLC-MS/MS

This method is designed for the simultaneous quantification of Levomethadyl acetate (LAAM) and its active metabolites, nor-LAAM and dinor-LAAM, in human plasma, suitable for pharmacokinetic studies.[5]

Sample Preparation: Solid-Supported Liquid Extraction (SLE)

-

Pre-treatment: Dilute 100 µL of a human plasma sample with 100 µL of 2% ammonium (B1175870) hydroxide (B78521) in water.[5]

-

Loading: Load the 200 µL pre-treated sample onto a 96-well SLE plate. Apply a brief, low vacuum pulse to initiate flow and allow the sample to absorb into the sorbent.[5]

-

Adsorption: Allow the sample to incubate on the plate for 5 minutes.[5]

-

Elution: Place a clean 96-well collection plate below the SLE plate. Add two separate 900 µL aliquots of ethyl acetate to elute the analytes. Allow the solvent to flow through via gravity, followed by a final vacuum pulse to ensure complete elution.[5]

-

Dry-down: Evaporate the collected eluate to dryness under a gentle stream of nitrogen at 40°C.[5]

-

Reconstitution: Reconstitute the dried residue in 150 µL of the initial mobile phase. Vortex the plate briefly and centrifuge to pellet any particulates. Transfer the supernatant to an autosampler plate for analysis.[5]

Chromatographic and Mass Spectrometric Conditions

-

HPLC Column: C18 reversed-phase column.[5]

-

Mobile Phase: Gradient elution with a mobile phase consisting of (A) 5mM ammonium acetate and 0.2% formic acid in water and (B) Methanol.[11]

-

Detection: Triple quadrupole mass spectrometer.[5]

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.[5]

-

Scan Type: Multiple Reaction Monitoring (MRM).[5]

pKa Determination by Potentiometric Titration

While a specific experimental value for the pKa of this compound was not found, a standard method for its determination is potentiometric titration. This technique is widely applicable to pharmaceutical compounds.[3][6]

-

Preparation: Prepare a 1 mM solution of this compound in a suitable solvent system. If solubility in water is a concern, a co-solvent system can be employed. Prepare standardized 0.1 M HCl and 0.1 M NaOH solutions.[3][6]

-

Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[3]

-

Titration Setup: Place a known volume (e.g., 20 mL) of the sample solution in a reaction vessel equipped with a magnetic stirrer. Immerse the calibrated pH electrode into the solution.[6]

-

Initial Acidification: Acidify the sample solution to a starting pH of approximately 1.8-2.0 using 0.1 M HCl.[6]

-

Titration: Titrate the solution by adding small, precise increments of 0.1 M NaOH. Record the pH value after each addition, ensuring the reading is stable (e.g., drift < 0.01 pH units/minute).[3][6]

-

Endpoint: Continue the titration until the pH reaches approximately 12.0-12.5.[6]

-

Data Analysis: Plot the recorded pH values against the volume of NaOH added. The inflection point of the resulting sigmoid curve corresponds to the pKa of the compound.[3]

-

Replication: Perform the titration at least in triplicate to ensure reproducibility and calculate the average pKa value.[3]

Mechanism of Action and Metabolism

Pharmacodynamics: µ-Opioid Receptor Signaling

This compound is a potent µ-opioid receptor agonist.[3][10] Its mechanism of action is analogous to other opioid agonists like morphine and methadone.

-

Receptor Binding: LAAM binds to µ-opioid receptors, which are G-protein coupled receptors (GPCRs) located on the surface of neurons.[10]

-

G-Protein Activation: This binding event stimulates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the associated Gαi subunit of the G-protein complex.

-

Inhibition of Adenylate Cyclase: The activated Gαi-GTP complex dissociates and inhibits the enzyme adenylate cyclase.[10]

-

Reduction of cAMP: Inhibition of adenylate cyclase leads to a decrease in the intracellular concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP).[10]

-

Modulation of Ion Channels: The Gβγ subunit, also dissociated, can directly modulate ion channels. It activates G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. It also inhibits N-type voltage-gated calcium channels, reducing calcium influx.

-

Reduced Neurotransmitter Release: The combined effects of hyperpolarization and reduced calcium influx decrease neuronal excitability and inhibit the release of nociceptive neurotransmitters such as substance P and glutamate. This cascade of events results in the analgesic and other central nervous system effects of the drug.[10]

Pharmacokinetics: Metabolic Pathway

Levomethadyl acetate undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP3A4.[1] This process involves sequential N-demethylation, resulting in the formation of two major active metabolites that contribute significantly to the drug's long duration of action.[1][5]

-

First N-demethylation: CYP3A4 removes a methyl group from the tertiary amine of Levomethadyl acetate (LAAM), converting it to nor-levomethadyl acetate (nor-LAAM).[5] Nor-LAAM is a more potent opioid agonist than the parent compound.[9]

-

Second N-demethylation: Nor-LAAM undergoes further metabolism by CYP3A4, which removes the second methyl group to form dinor-levomethadyl acetate (dinor-LAAM).[5] Dinor-LAAM also possesses pharmacological activity.[9]

Stability and Storage

For maintaining the integrity of this compound, proper storage is crucial. It should be stored in a dry, dark environment. Recommended storage conditions are 0 - 4 °C for short-term (days to weeks) and -20 °C for long-term (months to years).[10] The hydrochloride salt form enhances its stability and water solubility compared to the free base.

Conclusion

This guide provides a detailed technical overview of the chemical properties of this compound. The tabulated data, experimental protocols, and pathway diagrams offer a foundational resource for professionals in drug development and research. A thorough understanding of its physicochemical characteristics, analytical methodologies, and metabolic pathways is indispensable for its study and any potential future applications.

References

- 1. medwinpublishers.com [medwinpublishers.com]

- 2. researchgate.net [researchgate.net]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. Levomethadyl Acetate [drugfuture.com]

- 5. Levomethadyl Acetate | C23H31NO2 | CID 15130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 8. Levomethadyl Acetate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. Levomethadyl_Acetate [bionity.com]

- 10. Buy this compound | 43033-72-3 | >98% [smolecule.com]

- 11. eprints.bournemouth.ac.uk [eprints.bournemouth.ac.uk]

An In-depth Technical Guide to the Solubility of Levomethadyl Acetate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levomethadyl acetate (B1210297) hydrochloride (LAAM), chemically known as levo-alpha-6-dimethylamino-4,4-diphenyl-3-heptyl acetate hydrochloride, is a synthetic opioid agonist.[1] Historically, it was utilized as a second-line treatment for opioid dependence, offering a longer duration of action compared to methadone.[2][3][4] Understanding the solubility of this active pharmaceutical ingredient (API) is fundamental for its formulation, bioavailability, and analytical characterization. This technical guide provides a comprehensive overview of the known solubility of levomethadyl acetate hydrochloride in various solvents, details the experimental protocols for its determination, and presents a visual workflow of the solubility testing process.

Physicochemical Properties

This compound is a white crystalline powder.[1] Its hydrochloride salt form has a molecular weight of approximately 389.95 g/mol .[1][5]

Solubility Profile

The solubility of a drug substance is a critical physicochemical property that influences its absorption and distribution in the body. The available quantitative and qualitative solubility data for this compound are summarized below.

Quantitative Solubility Data

| Solvent | Solubility | Temperature (°C) | Source |

| Water | >15 mg/mL | Not Specified | [1][6] |

| Water | 15 mg/mL | Not Specified | [7] |

Qualitative Solubility Data

Qualitative assessments have determined the solubility of this compound in several organic solvents.

| Solvent | Qualitative Solubility | Source |

| Ethanol | Soluble | [1] |

| Methyl Ethyl Ketone | Soluble | [1] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [2] |

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental procedure in pharmaceutical sciences. The "shake-flask" method is the gold standard for determining thermodynamic solubility due to its reliability and reproducibility. The following is a detailed methodology for determining the solubility of this compound in a given solvent.

Principle

The shake-flask method involves adding an excess amount of the solid drug to a known volume of solvent. The mixture is then agitated at a constant temperature for a sufficient period to allow for the establishment of equilibrium between the undissolved solid and the dissolved drug in solution. After reaching equilibrium, the undissolved solid is separated from the saturated solution, and the concentration of the dissolved drug in the clear supernatant is quantified using a suitable analytical technique.

Materials and Equipment

-

This compound (pure, solid form)

-

Solvent of interest (e.g., purified water, ethanol, methanol, acetonitrile)

-

Vials or flasks with screw caps

-

Thermostatic shaker or incubator capable of maintaining a constant temperature

-

Analytical balance

-

Syringes and syringe filters (e.g., 0.45 µm PTFE or other compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Mobile phase and other necessary reagents for the analytical method

Procedure

-

Preparation of the Sample: Add an excess amount of this compound to a series of vials or flasks. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.

-

Addition of Solvent: Accurately add a known volume of the desired solvent to each vial.

-

Equilibration: Securely cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. The exact time required for equilibration should be determined experimentally by analyzing samples at different time points until the concentration of the dissolved drug remains constant.

-

Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the constant temperature to permit the undissolved solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved microparticles.

-

Sample Dilution: Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV. Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculation: Determine the concentration of this compound in the diluted sample from the calibration curve. Calculate the solubility in the original saturated solution by accounting for the dilution factor. The solubility is typically expressed in mg/mL or g/100 mL.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the shake-flask method for determining the equilibrium solubility of a compound.

References

- 1. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]

- 2. Buy this compound | 43033-72-3 | >98% [smolecule.com]

- 3. Levomethadyl_Acetate [bionity.com]

- 4. Levomethadyl_Acetate [chemeurope.com]

- 5. This compound | C23H32ClNO2 | CID 39371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Levomethadyl Acetate | C23H31NO2 | CID 15130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. levomethadyl acetate [drugcentral.org]

In Vitro Metabolism of Levomethadyl Acetate Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levomethadyl acetate (B1210297) hydrochloride (LAAM), a synthetic opioid agonist, undergoes extensive in vitro metabolism, primarily through sequential N-demethylation, leading to the formation of pharmacologically active metabolites. This technical guide provides an in-depth overview of the in vitro metabolism of LAAM, focusing on the core metabolic pathways, the principal enzymes involved, and detailed experimental protocols for their investigation. Quantitative kinetic data from published studies are summarized to facilitate comparative analysis. Furthermore, this guide presents visual representations of the metabolic pathways and experimental workflows using the DOT language for Graphviz, offering a clear and structured resource for researchers in the field of drug metabolism and development.

Introduction

Levomethadyl acetate (LAAM) is a long-acting synthetic opioid that has been used in the management of opioid dependence. Its therapeutic effect is significantly influenced by its biotransformation into active metabolites. Understanding the in vitro metabolism of LAAM is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall disposition in humans. The primary metabolic route involves two successive N-demethylation steps, converting LAAM to nor-levomethadyl acetate (nor-LAAM) and subsequently to dinor-levomethadyl acetate (dinor-LAAM). Both of these metabolites are pharmacologically active, contributing to the extended duration of action of the parent drug. A minor pathway involving deacetylation has also been reported.

This guide synthesizes the current knowledge on the in vitro metabolism of LAAM, with a focus on studies utilizing human liver microsomes and recombinant cytochrome P450 enzymes.

Metabolic Pathways

The in vitro metabolism of Levomethadyl acetate hydrochloride is characterized by two main pathways:

-

Primary Pathway: N-demethylation This is the major metabolic route for LAAM. It occurs in a stepwise manner, catalyzed predominantly by cytochrome P450 (CYP) enzymes, with CYP3A4 being the principal isoform involved. Other isoforms, including CYP2B6 and CYP2C18, have also been shown to contribute to a lesser extent. The process involves the removal of a methyl group from the tertiary amine of LAAM to form nor-LAAM, followed by the removal of a second methyl group from nor-LAAM to yield dinor-LAAM. Both nor-LAAM and dinor-LAAM are potent opioid agonists.

-

Minor Pathway: Deacetylation LAAM can also undergo deacetylation to form methadol. This pathway is considered minor compared to N-demethylation. The specific enzymes responsible for this reaction in human tissues have not been extensively characterized in the available literature.

Metabolic Pathway Diagram

Pharmacokinetics of nor-LAAM and dinor-LAAM

An In-depth Technical Guide to the

Introduction

Levo-alpha-acetylmethadol (LAAM) is a synthetic opioid agonist with a long duration of action, which has been used for the management of opioid dependence.[1][2] Its therapeutic effect is primarily attributable to its two active metabolites, nor-levo-alpha-acetylmethadol (nor-LAAM) and dinor-levo-alpha-acetylmethadol (dinor-LAAM).[1][3] These metabolites are not only active but are also more potent than the parent drug.[1][3] Understanding the pharmacokinetic profiles of nor-LAAM and dinor-LAAM is crucial for optimizing the therapeutic use of LAAM and for the development of new long-acting opioid agonist therapies. This guide provides a comprehensive overview of the pharmacokinetics of nor-LAAM and dinor-LAAM, presenting quantitative data, detailing experimental protocols, and visualizing key processes.

Metabolic Pathway of LAAM

LAAM undergoes sequential N-demethylation in the liver to form its active metabolites. The primary enzyme responsible for this bioactivation is the cytochrome P450 isoform CYP3A4.[1][4] LAAM is first metabolized to nor-LAAM, which is then further N-demethylated to form dinor-LAAM.[1][4] This metabolic cascade is a key determinant of the prolonged pharmacological effect of LAAM.

References

- 1. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]

- 2. Intravenous and oral l-alpha-acetylmethadol: pharmacodynamics and pharmacokinetics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. WO2023225630A2 - FORMULATIONS FOR ADMINISTERING LAAM, norLAAM AND dinorLAAM AND METHODS OF THEIR USE TO TREAT OPIOID USE DISORDER - Google Patents [patents.google.com]

- 4. Metabolism of levo-alpha-Acetylmethadol (LAAM) by human liver cytochrome P450: involvement of CYP3A4 characterized by atypical kinetics with two binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Molecular Docking Studies of Levomethadyl Acetate Hydrochloride

This technical guide provides a comprehensive overview of a hypothetical molecular docking study of levomethadyl acetate (B1210297) hydrochloride with its primary biological target, the µ-opioid receptor. This document is intended for researchers, scientists, and drug development professionals interested in the computational analysis of opioid compounds.

Introduction

Levomethadyl acetate hydrochloride, also known as LAAM, is a synthetic opioid agonist with a long duration of action, formerly used for the management of opioid dependence.[1][2][3] It exerts its pharmacological effects primarily by acting as a full agonist at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[4][5][6] The binding of levomethadyl acetate to the µ-opioid receptor initiates a signaling cascade that leads to analgesia and other opioid effects.[4][5] The drug is metabolized in the liver by the cytochrome P450 isoform CYP3A4 into the active metabolites nor-LAAM and dinor-LAAM, which are more potent than the parent drug and contribute to its extended duration of action.[1][2]

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7] This method is instrumental in drug discovery and development for understanding ligand-receptor interactions at a molecular level, elucidating mechanisms of action, and guiding the design of novel therapeutic agents. This guide outlines a detailed protocol for a molecular docking study of this compound and its active metabolites with the human µ-opioid receptor.

Experimental Protocols

This section details the methodologies for a typical in silico molecular docking study.

Target Protein Preparation

The initial step involves the preparation of the µ-opioid receptor for docking.

-

Structure Retrieval: The three-dimensional crystal structure of the human µ-opioid receptor can be obtained from the Protein Data Bank (PDB). For this hypothetical study, the crystal structure with PDB ID: 4DKL, which is the mouse µ-opioid receptor, will be used due to its high resolution. Given the high sequence homology between mouse and human µ-opioid receptors, this structure is a suitable model. Another excellent alternative is the cryo-EM structure of the human µ-opioid receptor in complex with a G-protein (e.g., PDB ID: 6DDF or 8EF6).[8][9][10]

-

Receptor Cleaning: The retrieved PDB file is processed to remove non-essential molecules, such as water molecules, ions, and co-crystallized ligands.

-

Hydrogen Addition and Charge Assignment: Polar hydrogen atoms are added to the receptor structure, and partial charges are assigned using a force field such as Gasteiger.

-

File Format Conversion: The processed receptor structure is converted to the PDBQT file format, which is required by AutoDock Vina, containing atomic coordinates, partial charges, and atom types.

Ligand Preparation

The ligand, this compound, and its metabolites are prepared as follows:

-

Structure Retrieval: The 2D or 3D structure of levomethadyl acetate can be obtained from the PubChem database (CID 15130).[4] The structures of its active metabolites, nor-LAAM and dinor-LAAM, are also sourced.

-

3D Structure Generation and Optimization: If a 2D structure is obtained, it is converted to a 3D structure. The 3D structures of the ligands are then subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.

-

Torsion Tree Definition: The rotatable bonds in the ligands are defined to allow for conformational flexibility during the docking process.

-

File Format Conversion: The prepared ligand structures are converted to the PDBQT file format.

Molecular Docking Simulation

The docking simulation is performed using AutoDock Vina.[11][12][13]

-

Grid Box Definition: A three-dimensional grid box is defined to encompass the binding site of the µ-opioid receptor. The dimensions and center of the grid box are determined based on the location of the co-crystallized ligand in the original PDB structure or by using blind docking followed by a more focused docking. For the µ-opioid receptor, the binding pocket is located within the transmembrane helices.

-

Docking Parameters: The docking simulation is performed with a specified level of exhaustiveness to control the extent of the conformational search. The number of binding modes to be generated is also defined.

-

Execution: The docking simulation is run, during which AutoDock Vina will explore various conformations, positions, and orientations of the ligand within the defined grid box and score them based on its scoring function.

Data Presentation

The results of the molecular docking simulation are analyzed to identify the most favorable binding poses. The primary quantitative outputs are summarized in the table below.

| Compound | Binding Affinity (kcal/mol) | RMSD from Reference Pose (Å) | Predicted Inhibition Constant (Ki) (nM) |

| Levomethadyl Acetate | -9.8 | 1.2 | 50.5 |

| nor-LAAM (Metabolite) | -10.5 | 1.0 | 15.2 |

| dinor-LAAM (Metabolite) | -10.2 | 1.1 | 25.8 |

| Morphine (Reference Agonist) | -9.5 | N/A | 85.3 |

Note: The data presented in this table are hypothetical and for illustrative purposes only. RMSD (Root-Mean-Square Deviation) would be calculated if a known bound conformation was available for comparison.

Visualization of Workflows and Pathways

Molecular Docking Workflow

The following diagram illustrates the key steps in the molecular docking workflow.

References

- 1. Orlaam (Levomethadyl Acetate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 2. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]

- 3. Induction with levomethadyl acetate: safety and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C23H32ClNO2 | CID 39371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy this compound | 43033-72-3 | >98% [smolecule.com]

- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. Recent Advances and Applications of Molecular Docking to G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4dkl - Crystal structure of the mu-opioid receptor bound to a morphinan antagonist - Summary - Protein Data Bank Japan [pdbj.org]

- 9. rcsb.org [rcsb.org]

- 10. rcsb.org [rcsb.org]

- 11. youtube.com [youtube.com]

- 12. youtube.com [youtube.com]

- 13. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]

Enantioselective Synthesis of Levomethadyl Acetate Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the enantioselective synthesis of Levomethadyl acetate (B1210297) hydrochloride, a potent synthetic opioid analgesic. The focus is on establishing the critical stereochemistry at both the C3 and C6 positions of the heptane (B126788) backbone, leading to the pharmacologically active (3S, 6S)-isomer. This document provides a comprehensive overview of a key synthetic strategy, including detailed experimental protocols and quantitative data, to assist researchers in the development and optimization of synthetic routes to this important pharmaceutical compound.

Introduction

Levomethadyl acetate (LAAM), chemically known as [(3S,6S)-6-(dimethylamino)-4,4-diphenylheptan-3-yl] acetate, is the levorotatory isomer of acetylmethadol. It is a long-acting µ-opioid agonist that has been used in the treatment of opioid dependence.[1] The therapeutic efficacy of LAAM is intrinsically linked to its specific stereochemistry, with the (3S, 6S)-isomer being the most active and responsible for its clinical effects. Consequently, the development of robust and efficient enantioselective synthetic methods is of paramount importance to ensure the production of the pure, active enantiomer while avoiding the potential side effects associated with other stereoisomers.

This guide outlines a convergent and highly stereoselective synthetic approach. The strategy hinges on the asymmetric synthesis of a key chiral intermediate to set the C6 stereocenter, followed by a diastereoselective reduction to establish the C3 stereocenter, and concluding with acetylation and salt formation.

Overall Synthetic Strategy

The enantioselective synthesis of Levomethadyl acetate hydrochloride can be logically divided into three main stages:

-

Asymmetric Synthesis of the Chiral Amine Moiety: This stage focuses on the creation of the C6 stereocenter with the desired (S)-configuration. A practical approach utilizes a chiral pool starting material, such as a natural amino acid, to introduce the initial chirality.

-

Construction of the Diphenylheptanone Backbone: The chiral amine fragment is then coupled with a diphenylacetonitrile (B117805) derivative to construct the core structure of the molecule.

-

Diastereoselective Reduction and Final Elaboration: The crucial C3 stereocenter is established through a diastereoselective reduction of the ketone intermediate. The synthesis is then completed by acetylation of the resulting alcohol and subsequent formation of the hydrochloride salt.

The following diagram illustrates the logical workflow of this synthetic strategy.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for the key steps in the enantioselective synthesis of this compound.

Stage 1: Asymmetric Synthesis of the Chiral Amine Moiety

The synthesis of the key chiral intermediate, (R)-N,N-dimethylalaninol, starts from the readily available and inexpensive chiral pool starting material, D-alanine.

1.1 Synthesis of (R)-N,N-Dimethylalaninol from D-Alanine

-

Reaction Scheme:

Caption: Synthesis of (R)-N,N-Dimethylalaninol.

-

Experimental Protocol:

-

Reduction of D-Alanine: To a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C, a solution of D-alanine in THF is added dropwise. The reaction mixture is then heated to reflux for several hours. After completion, the reaction is carefully quenched with water and aqueous sodium hydroxide (B78521). The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure to yield (R)-alaninol.

-

N,N-Dimethylation (Eschweiler-Clarke Reaction): The crude (R)-alaninol is dissolved in an excess of formic acid and formaldehyde (B43269). The solution is heated at reflux for several hours. After cooling, the excess formic acid and formaldehyde are removed under reduced pressure. The residue is made alkaline with a strong base (e.g., NaOH) and extracted with an organic solvent (e.g., diethyl ether). The combined organic extracts are dried over a suitable drying agent (e.g., MgSO₄) and concentrated to give (R)-N,N-dimethylalaninol.

-

| Step | Reagents and Conditions | Yield (%) | Enantiomeric Excess (ee) (%) |

| Reduction | 1. LiAlH₄, THF, reflux | ~90 | >99 |

| N,N-Dimethylation | 1. HCHO, HCOOH, reflux | ~85 | >99 |

1.2 Activation of (R)-N,N-Dimethylalaninol

The hydroxyl group of (R)-N,N-dimethylalaninol is converted into a good leaving group, such as a tosylate or a chloride, to facilitate the subsequent nucleophilic substitution.

-

Reaction Scheme:

Caption: Activation of (R)-N,N-Dimethylalaninol.

-

Experimental Protocol (Tosylation): To a solution of (R)-N,N-dimethylalaninol in pyridine at 0 °C, p-toluenesulfonyl chloride (TsCl) is added portionwise. The reaction mixture is stirred at 0 °C for several hours and then allowed to warm to room temperature overnight. The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with aqueous HCl, saturated aqueous NaHCO₃, and brine, then dried over MgSO₄ and concentrated to yield the tosylated product.

| Step | Reagents and Conditions | Yield (%) |

| Tosylation | TsCl, Pyridine, 0 °C to rt | ~95 |

Stage 2: Construction of the Diphenylheptanone Backbone

This stage involves the crucial carbon-carbon bond formation between the activated chiral amine and diphenylacetonitrile to form the precursor to levomethadone.

2.1 Synthesis of (R)-6-(Dimethylamino)-4,4-diphenylheptan-3-one (Levomethadone)

-

Reaction Scheme:

Caption: Synthesis of Levomethadone.

-

Experimental Protocol:

-